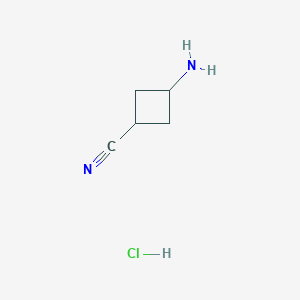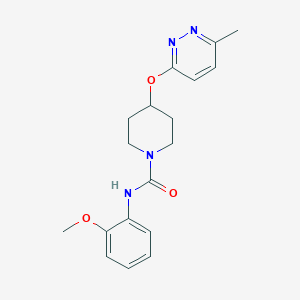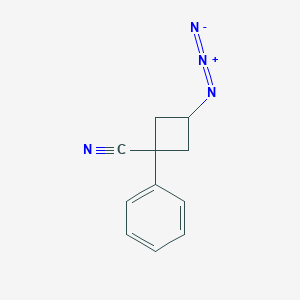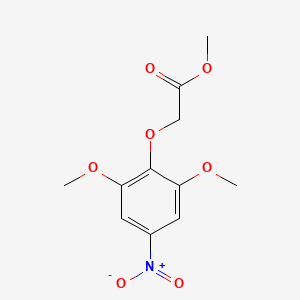
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as IQ-1S, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), which share structural similarities with N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, have been extensively studied for their pharmacological applications. Initially recognized for their neurotoxicity, THIQs have later been found to possess neuroprotective properties, particularly in preventing Parkinsonism. The FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the anticancer potential of this class. Additionally, THIQ derivatives have shown promise in treating infectious diseases like malaria, tuberculosis, and viral infections, indicating their broad therapeutic spectrum (Singh & Shah, 2017).
Isoquinoline N-oxide Alkaloids
Isoquinoline N-oxide alkaloids, isolated from various plants, have demonstrated significant antimicrobial, antibacterial, and antitumor activities. These compounds, reflecting the broader potential of isoquinolines including N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, are considered important leads for drug discovery. The structure-activity relationship (SAR) activities predicted for these compounds suggest new possible applications in treating diseases (Dembitsky et al., 2015).
Genotoxicity and Pharmaceutical Applications
Research on compounds like 1,4-naphthoquinone, though not directly related, provides insights into the genotoxicity and potential pharmacological applications of structurally related compounds. Understanding the genotoxic profile and mechanisms of action can inform the development of safer, more effective drugs (Fowler et al., 2018).
Antidepressant and Anxiolytic Potential
Investigations into specific serotonin receptor antagonists highlight the potential psychiatric applications of related isoquinoline derivatives. For example, AR-A000002, a selective serotonin receptor antagonist, has shown anxiolytic and antidepressant efficacy in various animal models. This suggests that structurally similar compounds could be developed to treat anxiety and affective disorders (Hudzik et al., 2003).
Eigenschaften
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)25-10-8-16(9-11-25)13-22-20(26)21(27)24-19-12-15(3)23-18-7-5-4-6-17(18)19/h4-7,12,14,16H,8-11,13H2,1-3H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXVFFHPIDMZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Fluorophenyl)methyl]-3-methylmorpholine](/img/structure/B2801888.png)
![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol](/img/structure/B2801890.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2801892.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2801893.png)





methanone](/img/structure/B2801902.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2801903.png)
